molecular formula C21H26N2O2S B11557554 Dipropylthiocarbamic acid, o-(3-m-tolylcarbamoylphenyl) ester

Dipropylthiocarbamic acid, o-(3-m-tolylcarbamoylphenyl) ester

Cat. No.: B11557554
M. Wt: 370.5 g/mol
InChI Key: UUZRRGOJZNWOMH-UHFFFAOYSA-N
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Description

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is an organic compound with a complex structure that includes both aromatic and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, dipropylamine, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is unique due to the presence of the dipropylcarbamothioyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C21H26N2O2S/c1-4-12-23(13-5-2)21(26)25-19-11-7-9-17(15-19)20(24)22-18-10-6-8-16(3)14-18/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,22,24)

InChI Key

UUZRRGOJZNWOMH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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